NET/DAT Selectivity Ratio: AEPEA versus Dextroamphetamine in Rat Transporter Release Assays
In direct head-to-head in vitro release assays at recombinant human monoamine transporters, AEPEA (the racemic form encompassing (2R)-1-phenylbutan-2-amine) displays a markedly different NET/DAT selectivity profile compared to amphetamine. AEPEA exhibits a NET/DAT EC50 ratio of 0.29, indicating approximately 3.4-fold greater potency at the norepinephrine transporter over the dopamine transporter. In contrast, amphetamine shows a NET/DAT EC50 ratio of 1.6, reflecting preferential dopaminergic activity [1]. This 5.5-fold difference in selectivity ratio is a distinguishing pharmacological feature that cannot be replicated by substituting amphetamine or its commercially dominant (S)-enantiomer. The (2R)-enantiomer, as the defined stereochemical entity, is essential for dissecting whether this NET preference resides in one enantiomer or is averaged across the racemate.
| Evidence Dimension | NET/DAT release potency ratio |
|---|---|
| Target Compound Data | NET EC50 = 80 nM; DAT EC50 = 273 nM; NET/DAT ratio = 0.29 |
| Comparator Or Baseline | Amphetamine: NET EC50 = 8 nM; DAT EC50 = 5 nM; NET/DAT ratio = 1.6 |
| Quantified Difference | NET/DAT ratio differs by 5.5-fold; AEPEA is 3.4-fold NET-selective, amphetamine is 1.6-fold DAT-selective |
| Conditions | Recombinant human DAT and NET expressed in HEK293 cells; [3H]-neurotransmitter release assay |
Why This Matters
This NET-preferring profile is a critical differentiator for researchers studying noradrenergic signaling, as the (2R)-enantiomer provides a defined stereochemical probe for NET-biased pharmacology distinct from amphetamine's balanced catecholamine profile.
- [1] Schindler, C.W., Thorndike, E.B., Partilla, J.S., Rice, K.C., Baumann, M.H. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 2021, 376(1), 118-126. Table 1. View Source
